molecular formula C25H18O4 B14989932 6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14989932
M. Wt: 382.4 g/mol
InChI Key: RVTNOLZSCSVMTB-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromones These compounds are characterized by a fused furan and chromone ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furochromone moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted furochromones with various functional groups.

Scientific Research Applications

6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts unique reactivity and biological activities. Its combination of methoxy, methyl, and phenyl groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-methyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H18O4/c1-15-24(17-6-4-3-5-7-17)21-13-18-12-20(16-8-10-19(27-2)11-9-16)25(26)29-22(18)14-23(21)28-15/h3-14H,1-2H3

InChI Key

RVTNOLZSCSVMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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